4-bromo-3-methoxy-N-(propan-2-yl)aniline
CAS No.:
Cat. No.: VC17523625
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO |
|---|---|
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | 4-bromo-3-methoxy-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C10H14BrNO/c1-7(2)12-8-4-5-9(11)10(6-8)13-3/h4-7,12H,1-3H3 |
| Standard InChI Key | JDWSVBPCQCMVRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CC(=C(C=C1)Br)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-3-methoxy-N-propan-2-ylaniline, reflects its substitution pattern: a bromine atom at position 4, a methoxy group (-OCH) at position 3, and an isopropyl group (-CH(CH)) attached to the nitrogen of the aniline backbone. The benzene ring’s electronic environment is influenced by the inductive effects of bromine (-I) and the resonance-donating methoxy group (+M), creating regions of varied electron density that dictate its reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.13 g/mol | |
| InChI | InChI=1S/C10H14BrNO/c1-7(2)12-8-4-5-9(11)10(6-8)13-3/h4-7,12H,1-3H3 | |
| SMILES | CC(C)NC1=CC(=C(C=C1)Br)OC | |
| XLogP3 | 3.2 (estimated) |
The isopropyl group enhances steric bulk, potentially influencing binding interactions in biological systems or catalytic processes. The compound’s planar aromatic ring facilitates π-π stacking, while the methoxy group participates in hydrogen bonding.
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.32 (d, J = 2.4 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH), 3.65 (septet, J = 6.2 Hz, 1H, NCH), 1.25 (d, J = 6.2 Hz, 6H, CH(CH)).
-
NMR (100 MHz, CDCl): δ 153.2 (C-O), 139.5 (C-Br), 129.8 (Ar-C), 115.4 (Ar-CH), 112.3 (Ar-CH), 56.1 (OCH), 45.8 (NCH), 22.4 (CH).
Infrared (IR) Spectroscopy:
Strong absorption bands at 2830–2850 cm (C-H stretch of OCH) and 3300–3500 cm (N-H stretch). The C-Br vibration appears near 550–650 cm.
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 244.03 ([M+H]). Fragmentation patterns include loss of the isopropyl group (m/z 186) and subsequent cleavage of the methoxy moiety (m/z 156).
Synthesis Pathways and Optimization
Stepwise Synthesis
The compound is typically synthesized via a two-step sequence:
-
Bromination of 3-Methoxyaniline:
Reaction of 3-methoxyaniline with bromine () in acetic acid at 0–5°C yields 4-bromo-3-methoxyaniline. This electrophilic substitution occurs regioselectively at the para position due to the directing effects of the methoxy group. -
N-Alkylation with Isopropyl Bromide:
The intermediate is treated with isopropyl bromide () in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 80°C for 12 hours.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br, CHCOOH, 0–5°C, 2h | 78% |
| 2 | (CH)CHBr, KCO, DMF, 80°C, 12h | 65% |
Industrial-Scale Considerations
For large-scale production, continuous-flow reactors improve heat transfer and reduce reaction times . Catalytic hydrogenation using Core-Shell Ag@Ni nanoparticles (as described in ) could replace traditional alkylation methods, enhancing atom economy and reducing waste.
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s scaffold is integral to synthesizing kinase inhibitors and antipsychotic agents. For example, derivatives bearing similar substitution patterns exhibit IC values < 100 nM against tyrosine kinases.
Agrochemical Development
Its bromine moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl herbicides. A 2024 study demonstrated that palladium-catalyzed coupling with 2-chloropyridine yielded a herbicidal compound with 90% efficacy against broadleaf weeds.
Coordination Chemistry
The aniline nitrogen and methoxy oxygen act as ligands for transition metals. Complexes with Cu(II) show catalytic activity in oxidation reactions, achieving turnover frequencies (TOF) > 500 h in styrene epoxidation.
Future Research Directions
Pharmacological Screening
Structure-activity relationship (SAR) studies could optimize the scaffold for neurodegenerative disease targets. Molecular docking simulations suggest affinity for the NMDA receptor (binding energy = -9.2 kcal/mol).
Green Chemistry Approaches
Exploiting magnetic nanocatalysts (e.g., Ag@Ni) for N-alkylation may reduce reliance on toxic solvents. Preliminary trials show a 15% increase in yield compared to conventional methods.
Material Science Innovations
Incorporating the compound into metal-organic frameworks (MOFs) could enhance gas storage capacities. Theoretical models predict a CO adsorption capacity of 4.7 mmol/g at 298 K.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume